2,5-dichloro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a benzo[d]thiazole moiety, and a carboxamide group
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is likely to interact with multiple receptors due to its complex structure
Mode of Action
It is hypothesized that the compound may bind to its targets with high affinity, leading to changes in cellular processes . .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential multi-target activity
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the potential multi-target activity of the compound, it may have diverse effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 2,5-dichloro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide typically involves multi-step reactions. The synthetic route may include the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 4-methoxy-3,7-dimethylaniline with a suitable sulfur source under acidic conditions.
Introduction of the thiophene ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.
Coupling of the two moieties: The benzo[d]thiazole and thiophene moieties are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
2,5-dichloro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms can be replaced by other substituents using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-dichloro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: The compound is used in the development of materials with specific properties, such as light-emitting diodes and sensors.
Comparison with Similar Compounds
2,5-dichloro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide can be compared with other similar compounds, such as:
Tipepidine: A thiophene derivative with antitussive properties.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Tioconazole: An antifungal agent with a thiophene ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,5-dichloro-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2S2/c1-7-4-5-9(21-3)11-12(7)23-15(19(11)2)18-14(20)8-6-10(16)22-13(8)17/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVQUCXDXRWFNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=C(SC(=C3)Cl)Cl)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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